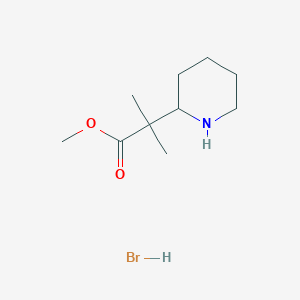

Methyl 2-methyl-2-piperidin-2-ylpropanoate;hydrobromide

Description

Methyl 2-methyl-2-piperidin-2-ylpropanoate;hydrobromide is a chemical compound with the molecular formula C10H20BrNO2 and a molecular weight of 266.18 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their biological activity and pharmacological properties .

Properties

IUPAC Name |

methyl 2-methyl-2-piperidin-2-ylpropanoate;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.BrH/c1-10(2,9(12)13-3)8-6-4-5-7-11-8;/h8,11H,4-7H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWANFMUKOLMNPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCCCN1)C(=O)OC.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 2-methyl-2-piperidin-2-ylpropanoate;hydrobromide typically involves the reaction of 2-methyl-2-piperidin-2-ylpropanoic acid with methanol in the presence of a catalyst, followed by the addition of hydrobromic acid to form the hydrobromide salt . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the reactants to the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .

Chemical Reactions Analysis

Methyl 2-methyl-2-piperidin-2-ylpropanoate;hydrobromide undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes . Major products formed from these reactions include substituted piperidines, alcohols, and carboxylic acids .

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- Intermediate in Synthesis : The compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for versatile reactions, such as nucleophilic substitutions and reductions .

- Aza-Michael Reaction : The compound has been utilized in aza-Michael reactions, which are critical for forming β-amino carbonyl derivatives. These derivatives are significant in developing β-amino acids and β-lactam antibiotics .

2. Biological Activity

- Enzyme Inhibition Studies : Research indicates that methyl 2-methyl-2-piperidin-2-ylpropanoate;hydrobromide may act as an inhibitor for certain enzymes, influencing cellular processes. This property makes it a candidate for studying biochemical pathways and drug interactions .

- Therapeutic Potential : Ongoing studies are investigating its potential therapeutic applications, particularly in treating neurological disorders due to its interaction with specific molecular targets .

3. Medicinal Chemistry

- Analgesic Properties : The compound has been explored for its analgesic effects, showing promise in pain management therapies. Its structure allows it to interact effectively with pain receptors .

- Drug Development : As a building block in drug synthesis, it is being studied for its efficacy in creating new pharmaceuticals that target various health conditions, including cognitive disorders and neurodegenerative diseases .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 2-methyl-2-piperidin-2-ylpropanoate;hydrobromide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, affecting their activity and leading to changes in cellular processes . The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their function and influencing neurological pathways .

Comparison with Similar Compounds

Methyl 2-methyl-2-piperidin-2-ylpropanoate;hydrobromide can be compared with other piperidine derivatives, such as:

Piperidine: The parent compound, which is a simple six-membered ring with one nitrogen atom.

Methyl 2-piperidin-2-ylpropanoate: A similar compound without the additional methyl group at the 2-position.

2-Methylpiperidine: A derivative with a methyl group at the 2-position but lacking the ester functionality.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrobromide salt, which can influence its solubility, stability, and biological activity .

Biological Activity

Methyl 2-methyl-2-piperidin-2-ylpropanoate;hydrobromide is a compound of significant interest in medicinal chemistry and pharmacology, primarily due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by the presence of a methyl group at the 2-position and a propanoate moiety. The hydrobromide salt form enhances its solubility and stability, which are critical for biological assays and therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

- Enzyme Inhibition : It has been suggested that the compound may act as an inhibitor of certain enzymes, altering their activity and leading to significant changes in cellular processes.

- Cellular Pathways : Preliminary studies indicate that it may influence pathways related to apoptosis and cell proliferation, similar to other piperidine derivatives .

1. Anticancer Potential

Recent studies have explored the anticancer properties of piperidine derivatives, including this compound. For instance, related compounds have exhibited cytotoxic effects on various cancer cell lines:

| Compound | Cancer Cell Lines Tested | IC50 (µM) |

|---|---|---|

| 2608 | Breast, Pancreatic | Low micromolar |

| 2610 | Colon, Lymphoma | Low micromolar |

These studies demonstrate that piperidine derivatives can induce apoptosis through mechanisms such as reactive oxygen species (ROS) accumulation and mitochondrial dysfunction .

2. Neurological Applications

The compound is also being investigated for its potential in treating neurological disorders. Its structural similarities to methylphenidate suggest it may modulate dopaminergic pathways, potentially offering therapeutic benefits in conditions like Parkinson's disease . Research indicates that modifications in the piperidine structure can affect interactions with synaptic proteins involved in neurodegenerative processes.

Case Studies

Case Study 1: Anticancer Activity

A study conducted on two novel piperidone compounds showed significant cytotoxicity across multiple cancer cell lines, indicating a promising avenue for further exploration of piperidine derivatives like this compound as anticancer agents. The mechanism involved apoptosis induction via ROS accumulation and mitochondrial depolarization .

Case Study 2: Neuroprotective Effects

Research into structural analogues of methylphenidate highlighted the potential for these compounds to reduce alpha-synuclein aggregation in neuronal cells. This suggests that this compound could also play a role in neuroprotection, warranting further investigation into its effects on neuronal health and function .

Comparative Analysis with Similar Compounds

A comparative analysis with other piperidine derivatives reveals distinct biological activities influenced by structural variations:

| Compound | Biological Activity |

|---|---|

| Piperidine | Basic structure with limited activity |

| Methyl 2-piperidin-2-ylpropanoate | Moderate enzyme inhibition |

| This compound | Enhanced anticancer and neuroprotective activities |

The unique substitution pattern of this compound contributes to its distinctive biological profile compared to its analogues .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Methyl 2-methyl-2-piperidin-2-ylpropanoate hydrobromide, and how can side products be minimized?

- Methodology : The compound can be synthesized via esterification of the corresponding carboxylic acid with methanol under acidic catalysis, followed by hydrobromide salt formation using HBr. To minimize side products (e.g., over-alkylation), controlled stoichiometry of HBr and low-temperature conditions (0–5°C) are critical. Reaction progress can be monitored via thin-layer chromatography (TLC) or LC-MS. Purification via recrystallization from ethanol/water mixtures improves yield and purity.

- Key Considerations : Ensure anhydrous conditions during esterification to avoid hydrolysis. The hydrobromide salt formation step should be conducted in a dry solvent (e.g., dichloromethane) to prevent hydration .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodology :

- NMR : H and C NMR can confirm the ester group (δ ~3.6–3.8 ppm for methyl ester protons) and piperidinyl moiety (δ ~1.4–2.8 ppm for ring protons). The hydrobromide salt may shift NH protons downfield (δ ~9–12 ppm).

- FT-IR : Look for ester C=O stretching (~1740 cm) and NH vibrations (~2500–2700 cm) indicative of the hydrobromide salt.

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H] and [M+H-Br] fragments.

Q. How can researchers optimize purification strategies for this hygroscopic hydrobromide salt?

- Methodology : Due to hygroscopicity, use anhydrous solvents (e.g., dry ethanol) for recrystallization. Vacuum drying at 40–50°C under inert gas (N) prevents decomposition. Purity can be confirmed via HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water).

- Quality Control : Residual solvents should be quantified using GC-MS, adhering to ICH guidelines .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies between spectroscopic data and predicted molecular conformations?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example, the piperidinyl ring’s chair conformation and ester group orientation can be validated. Discrepancies in NMR-derived coupling constants (e.g., axial vs. equatorial protons) can be resolved via SCXRD .

- Case Study : A similar hydrobromide compound (Burixafor Hydrobromide) showed a 0.02 Å deviation in C-N bond lengths between computational models and SCXRD data, highlighting the need for empirical validation .

Q. What are the degradation pathways of this compound under accelerated stability conditions, and how can they be mitigated?

- Methodology : Conduct forced degradation studies under heat (40–60°C), humidity (75% RH), and light (ICH Q1B). Analyze degradation products via LC-HRMS and NMR. Hydrolysis of the ester group and Br displacement are common pathways.

- Mitigation : Lyophilization or storage in amber vials with desiccants (silica gel) reduces hygroscopicity and photodegradation. Stability-indicating methods (e.g., gradient HPLC) should separate degradation products .

Q. How can computational modeling (e.g., DFT) guide the design of analogs with improved pharmacokinetic properties?

- Methodology : Use density functional theory (DFT) to calculate logP, polar surface area (PSA), and hydrogen-bonding capacity. For instance, reducing PSA (<100 Å) may enhance blood-brain barrier penetration. Molecular docking (e.g., AutoDock Vina) can predict binding affinity to targets like acetylcholine esterase, leveraging structural insights from crystallography .

- Data Integration : Compare computed parameters (e.g., cLogP = 2.89 for Burixafor Hydrobromide) with experimental values to refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.